

Next-Generation FGFR1 Inhibitors: A Comparative Analysis of Clinical Trial Data

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The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting oncogenic driver pathways. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when aberrantly activated, plays a crucial role in the proliferation, survival, and angiogenesis of various solid tumors. This guide provides a comprehensive comparison of the clinical trial data for four prominent next-generation FGFR1 inhibitors: Pemigatinib, Futibatinib, Infigratinib, and Erdafitinib.

Introduction to Next-Generation FGFR Inhibitors

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), initiates a cascade of downstream signaling events critical for cell growth and differentiation.[1][2] Genetic alterations such as fusions, rearrangements, mutations, and amplifications in the FGFR1 gene can lead to constitutive activation of the receptor, driving tumorigenesis in a range of cancers, including cholangiocarcinoma (CCA), urothelial carcinoma, and various other solid tumors.[3] Next-generation FGFR inhibitors have been developed to offer more potent and selective targeting of these aberrations, with some exhibiting activity against acquired resistance mutations. This guide will delve into the clinical performance of Pemigatinib, Futibatinib, Infigratinib, and Erdafitinib, presenting key efficacy and safety data from their respective clinical trials.

Comparative Efficacy of FGFR1 Inhibitors

The following tables summarize the key efficacy data from clinical trials of Pemigatinib, Futibatinib, Infigratinib, and Erdafitinib. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and lines of therapy.

Table 1: Efficacy of Pemigatinib in FGFR-Altered Solid Tumors (FIGHT-207 Trial)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Efficacy Endpoint	Cohort A (Fusions/Rearrangements)	Cohort B (Activating Mutations)
Objective Response Rate (ORR)	26.5%	9.4%
Median Duration of Response (DoR)	7.8 months	6.9 months
Median Progression-Free Survival (PFS)	4.5 months	3.7 months
Median Overall Survival (OS)	17.5 months	11.4 months

Table 2: Efficacy of Futibatinib in FGFR2 Fusion/Rearrangement Positive Intrahepatic Cholangiocarcinoma (FOENIX-CCA2 Trial)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Efficacy Endpoint	Value
Objective Response Rate (ORR)	41.7%
Median Duration of Response (DoR)	9.7 months
Median Progression-Free Survival (PFS)	9.0 months
Median Overall Survival (OS)	21.7 months

Table 3: Efficacy of Infigratinib in Advanced/Metastatic Cholangiocarcinoma with FGFR2 Fusions/Translocations (Phase II)

Efficacy Endpoint	Value
Objective Response Rate (ORR)	23.1%
Median Duration of Response (DoR)	5.0 months
Median Progression-Free Survival (PFS)	7.3 months
Median Overall Survival (OS)	12.2 months

Table 4: Efficacy of Erdafitinib in Advanced Urothelial Carcinoma with FGFR Alterations (THOR Trial - Cohort 1)[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Efficacy Endpoint	Erdafitinib Arm	Chemotherapy Arm
Objective Response Rate (ORR)	45.6%	11.5%
Median Progression-Free Survival (PFS)	5.6 months	2.7 months
Median Overall Survival (OS)	12.1 months	7.8 months

Comparative Safety and Tolerability

The safety profiles of these FGFR inhibitors are generally manageable, with a predictable pattern of class-related adverse events. Hyperphosphatemia is a common on-target effect of FGFR inhibition.

Table 5: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	Pemigatinib (FIGHT-207)[4] [5][6]	Futibatinib (FOENIX- CCA2)[7][8][9] [10][11]	Infigratinib (Phase II CCA)	Erdafitinib (THOR)[3][12] [13][14][15][16]
Hyperphosphate mia	84%	79.1%	76.9%	Grade 3: 24%
Stomatitis/Dry Mouth	53%	32.8% (Dry Mouth)	45% (Dry Mouth)	Grade 3: 9% (Stomatitis)
Diarrhea	-	37.3%	-	-
Fatigue	-	-	55% (Asthenia)	-
Nail Toxicity	-	-	35%	-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key trials discussed.

FIGHT-207 Trial (Pemigatinib)[4][5][6][17][18]

- Study Design: An open-label, single-arm, multicenter, phase 2 basket study.
- Patient Population: Patients with previously treated, unresectable or metastatic solid tumors with activating FGFR1-3 fusions/rearrangements (Cohort A) or mutations (Cohort B).
- Intervention: Pemigatinib administered orally at a dose of 13.5 mg once daily on a 21-day cycle (2 weeks on, 1 week off).
- Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee.
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

- Method for Detecting FGFR Alterations: FGFR alterations were confirmed by a central laboratory using next-generation sequencing (NGS) of tumor tissue.

FOENIX-CCA2 Trial (Futibatinib)[7][8][9][10][11]

- Study Design: A single-arm, open-label, multicenter, phase 2 study.
- Patient Population: Patients with locally advanced/metastatic unresectable intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, with disease progression after at least one line of systemic therapy.
- Intervention: Futibatinib administered orally at a dose of 20 mg once daily.
- Primary Endpoint: Objective Response Rate (ORR) based on independent central radiology review.
- Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), and safety.
- Method for Detecting FGFR Alterations: FGFR2 gene fusions or rearrangements were identified through local or central testing of tumor tissue.

PROOF 301 Trial (Infigratinib)[19][20][21][22][23]

- Study Design: A multicenter, open-label, randomized, phase 3 trial.[17][18][19][20][21]
- Patient Population: Patients with advanced/metastatic cholangiocarcinoma with FGFR2 gene fusions/translocations who have not received prior systemic therapy.
- Intervention: Patients are randomized 2:1 to receive either oral infigratinib (125 mg once daily for 21 days of a 28-day cycle) or standard-of-care gemcitabine plus cisplatin.[19][20][21]
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety.

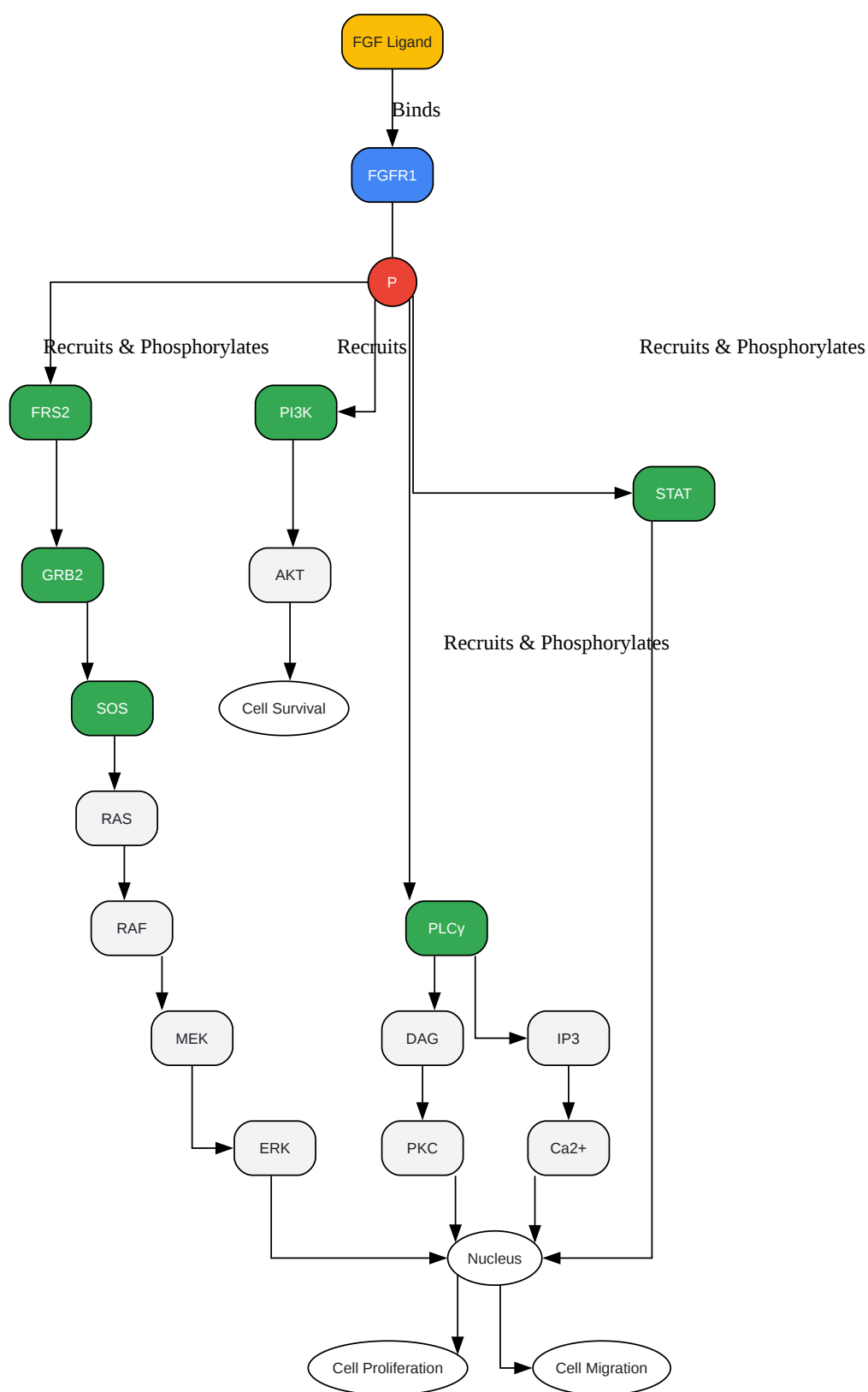
- Method for Detecting FGFR Alterations: FGFR2 fusions/rearrangements are confirmed by a central laboratory.[\[19\]](#)[\[20\]](#)[\[21\]](#)

THOR Trial (Erdafitinib)[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[24\]](#)[\[25\]](#)

- Study Design: A randomized, open-label, multicenter, phase 3 trial.[\[3\]](#)[\[12\]](#)[\[15\]](#)
- Patient Population: Patients with metastatic urothelial cancer with select FGFR alterations who have progressed after prior treatment, including an anti-PD-(L)1 agent (Cohort 1).[\[12\]](#)[\[13\]](#)[\[16\]](#)
- Intervention: Patients were randomized 1:1 to receive either erdafitinib (8 mg once daily with pharmacodynamically guided uptitration to 9 mg) or investigator's choice of chemotherapy (docetaxel or vinflunine).[\[13\]](#)[\[15\]](#)
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.
- Method for Detecting FGFR Alterations: Patients were screened for selected FGFR alterations using a clinically validated assay.[\[12\]](#) The theascreen® FGFR RGQ RT-PCR kit was developed as a companion diagnostic.[\[22\]](#)

FGFR1 Signaling Pathway

The binding of FGF ligands to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that regulate cell proliferation, survival, and migration.

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References

- 1. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esmo.org [esmo.org]
- 4. Related Videos - Pemigatinib in previously treated solid tumors with activating FGFR1-FGFR3 alterations: phase 2 FIGHT-207 basket trial [visualize.jove.com]
- 5. Pemigatinib in previously treated solid tumors with activating FGFR1-FGFR3 alterations: phase 2 FIGHT-207 basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Efficacy & Safety | FOENIX-CCA2 Trial | LYTGOBI® (futibatinib) tablets [lytgobi.com]
- 9. FOENIX-CCA2: A phase II, open-label, multicenter study of futibatinib in patients (pts) with intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements. - ASCO [asco.org]
- 10. Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 12. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 13. Phase 3 THOR study: Results of erdafitinib (erda) versus chemotherapy (chemo) in patients (pts) with advanced or metastatic urothelial cancer (mUC) with select fibroblast growth factor receptor alterations (FGFRalt) - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 14. urotoday.com [urotoday.com]

- 15. Phase 3 THOR study: Results of erdafitinib (erda) versus chemotherapy (chemo) in patients (pts) with advanced or metastatic urothelial cancer (mUC) with select fibroblast growth factor receptor alterations (FGFRalt) - UROONCO [uroonco.uroweb.org]
- 16. urotoday.com [urotoday.com]
- 17. Infigratinib in patients with advanced cholangiocarcinoma with FGFR2 gene fusions/translocations: the PROOF 301 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. PROOF 301: A multicenter, open-label, randomized, phase 3 trial of infigratinib versus gemcitabine plus cisplatin in patients with advanced cholangiocarcinoma with an *FGFR2* gene fusion/rearrangement. - ASCO [asco.org]
- 20. ascopubs.org [ascopubs.org]
- 21. researchgate.net [researchgate.net]
- 22. Identifying fibroblast growth factor receptor genetic alterations using RNA-based assays in patients with metastatic or locally advanced, surgically unresectable, urothelial carcinoma who may benefit from erdafitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
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